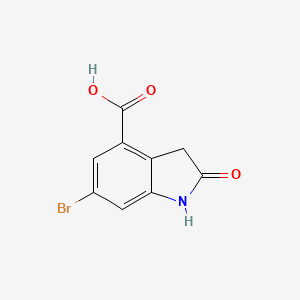
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The presence of a bromine atom and a carboxylic acid group in its structure makes this compound particularly interesting for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid typically involves the bromination of indole derivatives followed by oxidation and carboxylation reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
科学研究应用
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
作用机制
The mechanism of action of 6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
相似化合物的比较
Similar Compounds
- 6-Bromoindole-3-carboxaldehyde
- 7-Bromoquinoline-4-carboxylic acid
- Indole-6-boronic acid
- Indole-6-boronic acid pinacol ester
- 3H-Indol-3-one, 6-bromo-2- (6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-
- 6-Bromoisatin
- 3-Iodo-6-bromo indole
Uniqueness
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group in its structure. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H6BrNO3 |
|---|---|
分子量 |
256.05 g/mol |
IUPAC 名称 |
6-bromo-2-oxo-1,3-dihydroindole-4-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-4-1-6(9(13)14)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)(H,13,14) |
InChI 键 |
TUWYEYODYZQZPV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2NC1=O)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




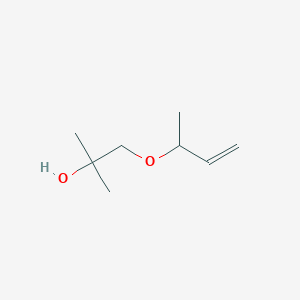
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)

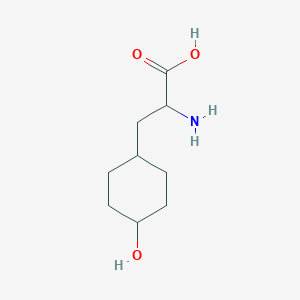

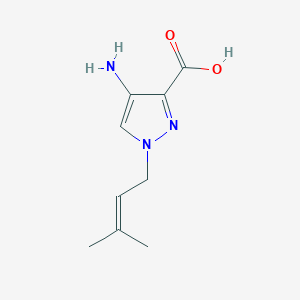
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074801.png)
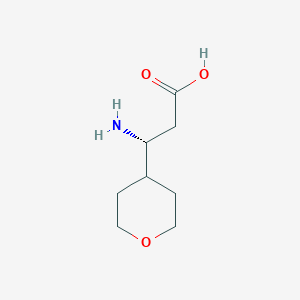

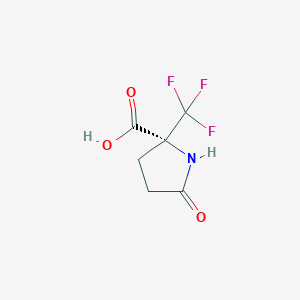
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13074833.png)
![tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)
